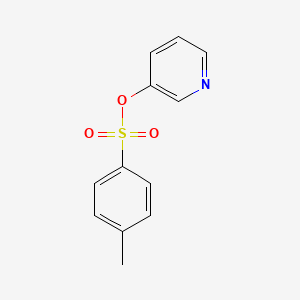
Pyridin-3-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pyridin-3-yl 4-methylbenzene-1-sulfonate, also known as pyridinium p-toluenesulfonate, is a widely used chemical compound in organic synthesis. It is known for its role as a mild acid catalyst in various chemical reactions. The compound is characterized by its white crystalline solid form and is soluble in many organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
Pyridin-3-yl 4-methylbenzene-1-sulfonate is typically synthesized by reacting pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyridine+p-Toluenesulfonic Acid→Pyridin-3-yl 4-methylbenzene-1-sulfonate
The reaction is usually conducted in an organic solvent such as methanol or dichloromethane, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Pyridin-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, primarily serving as an acid catalyst. Some of the common reactions include:
Acetalization: Catalyzes the formation of acetals from aldehydes and alcohols.
Silylation: Facilitates the protection of hydroxyl groups by converting them into silyl ethers.
Hydrolysis: Promotes the hydrolysis of esters and amides.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as methanol, dichloromethane, and other organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal catalytic activity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in acetalization reactions, the major products are acetals, while in silylation reactions, the products are silyl ethers .
科学的研究の応用
Pyridin-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst in various organic reactions to improve reaction rates and yields.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biochemistry: Applied in the modification of biomolecules and the synthesis of bioactive compounds.
作用機序
The mechanism of action of pyridin-3-yl 4-methylbenzene-1-sulfonate involves its role as an acid catalyst. The compound donates a proton to the reactants, thereby increasing the electrophilicity of the reaction intermediates and facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Similar Compounds
Some compounds similar to pyridin-3-yl 4-methylbenzene-1-sulfonate include:
- Pyridinium p-toluenesulfonate
- Pyridinium trifluoroacetate
- Pyridinium chloride
Uniqueness
This compound is unique due to its mild acidity and high catalytic efficiency. Unlike stronger acids, it does not cause significant side reactions or degradation of sensitive functional groups, making it a preferred choice in many synthetic applications .
特性
分子式 |
C12H11NO3S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
pyridin-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)16-11-3-2-8-13-9-11/h2-9H,1H3 |
InChIキー |
UWCKDPIKJXCITH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















